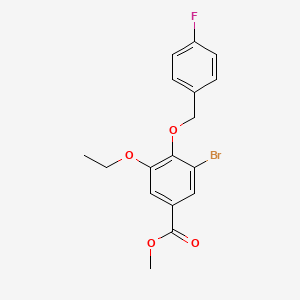
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group.
Fluorobenzylation: The attachment of a fluorobenzyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, in a substitution reaction, the product will be a new compound where the bromine atom is replaced by another group.
Applications De Recherche Scientifique
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 4-((4-fluorobenzyl)oxy)benzoate
Uniqueness
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the combination of bromine, ethoxy, and fluorobenzyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C17H16BrFO4 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
methyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-4-6-13(19)7-5-11/h4-9H,3,10H2,1-2H3 |
Clé InChI |
LQDJDOMQKZOAPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)

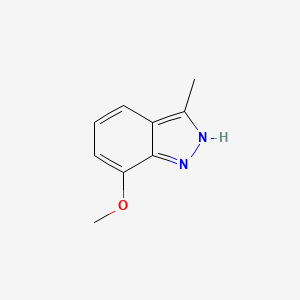
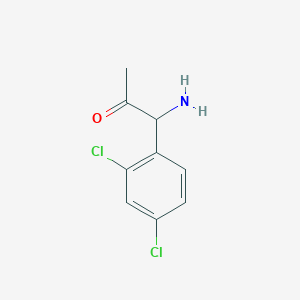
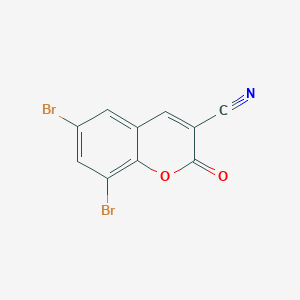
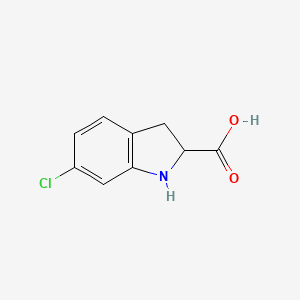
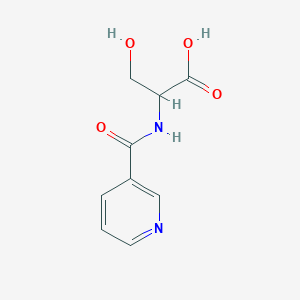
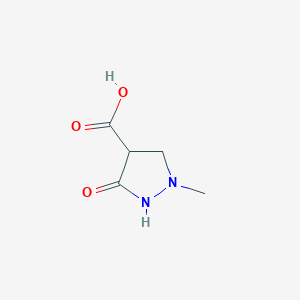

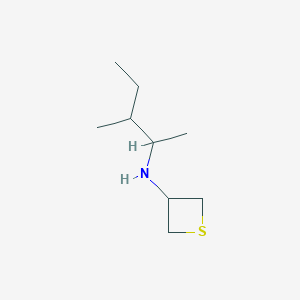
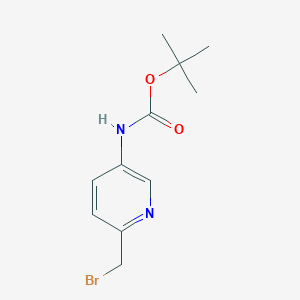
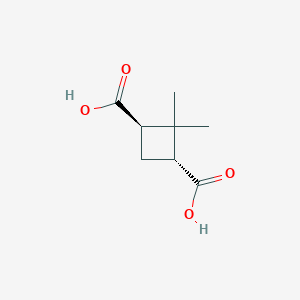
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)

